molecular formula C9H17NO2 B14469594 Methyl 2-(diethylamino)but-2-enoate CAS No. 70096-90-1

Methyl 2-(diethylamino)but-2-enoate

Cat. No.: B14469594
CAS No.: 70096-90-1
M. Wt: 171.24 g/mol
InChI Key: AHXJGUAQXUQVJY-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2 It is an ester derivative of butenoic acid, featuring a diethylamino group attached to the second carbon of the but-2-enoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(diethylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of an enolate ion with an alkyl halide under basic conditions. For example, the enolate ion of methyl acetoacetate can be reacted with diethylamine in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a non-hydroxylic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted esters or amines.

Scientific Research Applications

Methyl 2-(diethylamino)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(diethylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylamino)but-2-enoate: Similar structure but with dimethylamino instead of diethylamino.

    Ethyl 2-(diethylamino)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(diethylamino)prop-2-enoate: Similar structure but with a prop-2-enoate chain instead of but-2-enoate.

Uniqueness

Methyl 2-(diethylamino)but-2-enoate is unique due to the presence of both the diethylamino group and the but-2-enoate chain. This combination imparts specific chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

70096-90-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-(diethylamino)but-2-enoate

InChI

InChI=1S/C9H17NO2/c1-5-8(9(11)12-4)10(6-2)7-3/h5H,6-7H2,1-4H3

InChI Key

AHXJGUAQXUQVJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=CC)C(=O)OC

Origin of Product

United States

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